4-(Acetyloxy)-8-hydroxy-2-naphthalenecarboxylic acid methyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-hydroxy-, methyl ester is a complex organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring system substituted with acetyloxy, hydroxy, and carboxylic acid ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-hydroxy-, methyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The hydroxy group at the 8-position can be acetylated using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-hydroxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-naphthalenecarboxylic acid, 4-(acetyloxy)-8-keto-, methyl ester.
Reduction: Formation of 2-naphthalenecarboxylic acid, 4-(acetyloxy)-8-hydroxy-, methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-hydroxy-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-hydroxy-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxy and acetyloxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The naphthalene ring system can intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid, 4-hydroxy-, methyl ester: Lacks the acetyloxy group, which may affect its reactivity and biological activity.
2-Naphthalenecarboxylic acid, 8-hydroxy-, methyl ester: Lacks the acetyloxy group at the 4-position, which may influence its chemical properties.
2-Naphthalenecarboxylic acid, 4-(methoxy)-8-hydroxy-, methyl ester: Contains a methoxy group instead of an acetyloxy group, altering its chemical behavior.
Properties
Molecular Formula |
C14H12O5 |
---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
methyl 4-acetyloxy-8-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H12O5/c1-8(15)19-13-7-9(14(17)18-2)6-11-10(13)4-3-5-12(11)16/h3-7,16H,1-2H3 |
InChI Key |
WNHKIIZKFLSDOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1C=CC=C2O)C(=O)OC |
Origin of Product |
United States |
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